molecular formula C14H17N3O B8495201 (1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone

(1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone

Cat. No. B8495201
M. Wt: 243.30 g/mol
InChI Key: LEKTVQPHEMUICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1H-indol-3-yl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)12-10-15-13-5-3-2-4-11(12)13/h2-5,10,15H,6-9H2,1H3

InChI Key

LEKTVQPHEMUICW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-Indole-3-carboxylic acid (1.61 g, 0.01 moles) was stirred with oxalyl chloride (0.99 g, 0.011 moles) in 20 mL dichloromethane at 0 to 25° C. for 3-4 hours. After completion of the reaction (TLC), volatile substances were distilled off under the reduced pressure. The residue was taken in 20 mL dichloroethane and to this stirred solution, was added N-methylpiperazine (1.1 g, 0.011 moles). The reaction mixture was further stirred for next 3-5 hours, till the reaction completes (TLC). Reaction mixture was diluted with dichloromethane 20 mL), washed with water, brine and saturated solution of sodium bicarbonate. The organic layer was dried over sodium sulfate and the organic solvents were evaporated under vacuo. The product was purified using column chromatography on silica gel G stationary phase and suitable combinations of ethyl acetate and methanol in increasing gradient, as the mobile phase.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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